1-(2-(Piperidin-4-yl)phenyl)ethanol
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Overview
Description
1-(2-(Piperidin-4-yl)phenyl)ethanol is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Piperidin-4-yl)phenyl)ethanol typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters ensures the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Piperidin-4-yl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of 1-(2-(Piperidin-4-yl)phenyl)ethanone
Reduction: Formation of 1-(2-(Piperidin-4-yl)phenyl)ethane
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
1-(2-(Piperidin-4-yl)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-(Piperidin-4-yl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-(2-(Piperidin-4-yl)phenyl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(2-(Piperidin-4-yl)phenyl)ethane: Similar structure but fully reduced to an alkane.
4-(Piperidin-4-yl)phenol: Similar structure with a hydroxyl group directly attached to the phenyl ring.
Uniqueness: 1-(2-(Piperidin-4-yl)phenyl)ethanol is unique due to its specific combination of a piperidine ring, phenyl group, and ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(2-piperidin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C13H19NO/c1-10(15)12-4-2-3-5-13(12)11-6-8-14-9-7-11/h2-5,10-11,14-15H,6-9H2,1H3 |
InChI Key |
YUWDJUSJUWNGPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C2CCNCC2)O |
Origin of Product |
United States |
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